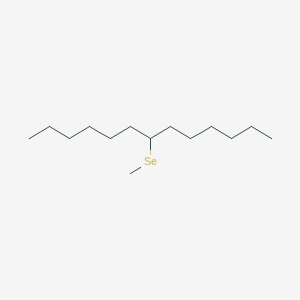
7-(Methylselanyl)tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methylselanyl)tridecane: is an organic compound with the molecular formula C14H30Se It is a selenium-containing hydrocarbon, which makes it part of the organoselenium compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylselanyl)tridecane typically involves the introduction of a methylselanyl group into a tridecane backbone. One common method is the reaction of tridecane with methylselenol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Catalyst: Transition metal catalysts such as palladium or platinum
Solvent: Organic solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Methylselanyl)tridecane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Selenoxides and selenones
Reduction: Selenides
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
7-(Methylselanyl)tridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of novel materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of 7-(Methylselanyl)tridecane involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, which allows it to participate in various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Methyltridecane (C14H30): Lacks the selenium atom, making it less reactive in redox reactions.
7-Methylene-tridecane (C14H28): Contains a double bond, which alters its chemical reactivity compared to 7-(Methylselanyl)tridecane.
Uniqueness
This compound is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Its ability to undergo redox reactions makes it valuable in various applications, particularly in fields where oxidative stress and redox biology are of interest.
Properties
CAS No. |
61539-98-8 |
|---|---|
Molecular Formula |
C14H30Se |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
7-methylselanyltridecane |
InChI |
InChI=1S/C14H30Se/c1-4-6-8-10-12-14(15-3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
ATLSXFYXYOPYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


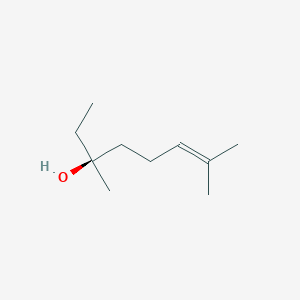

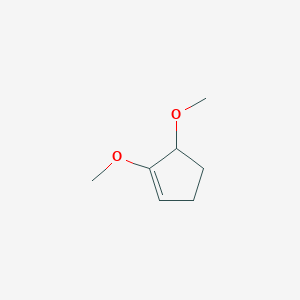
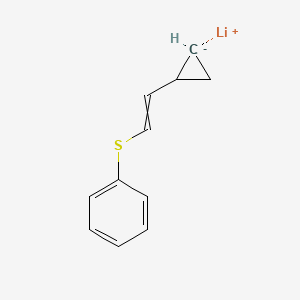


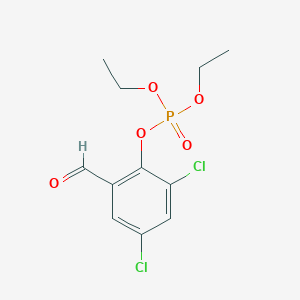
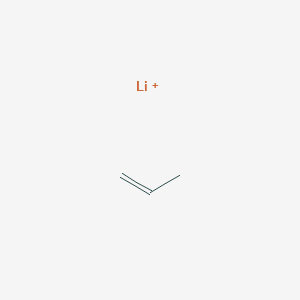
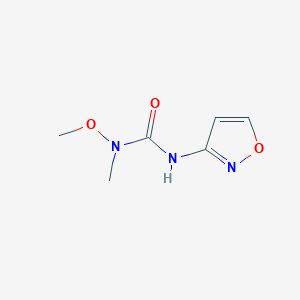
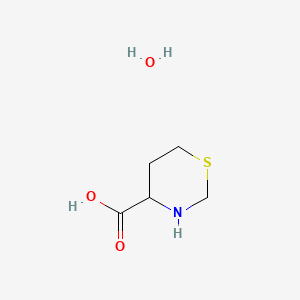
![Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-](/img/structure/B14568122.png)
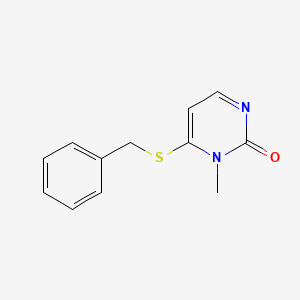
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)

